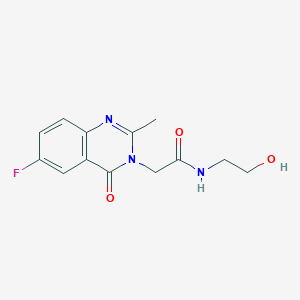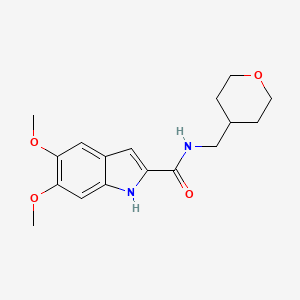![molecular formula C20H22FN3O4S B10983504 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B10983504.png)
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide: is a compound with a complex structure, combining elements from both organic chemistry and pharmacology. Let’s break it down:
-
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}: : This part of the compound contains a tetrahydrothiophene ring with a carbamoyl group attached. The dioxidotetrahydrothiophene moiety adds structural diversity.
-
N-[2-(4-fluorophenyl)ethyl]benzamide: : Here, we have an amide linkage between the tetrahydrothiophene and a benzene ring. The 4-fluorophenyl group contributes to its pharmacological properties.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products could include derivatives with altered pharmacological profiles.
Scientific Research Applications
Areas where this compound may find applications include:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, targeting specific biological pathways.
Biology: Investigations into its effects on cellular processes, receptors, and signaling pathways.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets, modulating cellular responses. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure and properties to related molecules. Researchers often assess its uniqueness by comparing it to known analogs.
Properties
Molecular Formula |
C20H22FN3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[2-(4-fluorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C20H22FN3O4S/c21-16-6-4-14(5-7-16)8-10-22-19(25)15-2-1-3-17(12-15)23-20(26)24-18-9-11-29(27,28)13-18/h1-7,12,18H,8-11,13H2,(H,22,25)(H2,23,24,26) |
InChI Key |
FNFYSESTVJAWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983422.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B10983428.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10983440.png)
![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10983441.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10983444.png)
![2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide](/img/structure/B10983453.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B10983457.png)

![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10983476.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983481.png)
![(5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983486.png)

![3-(2-methoxyphenyl)-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B10983510.png)
